molecular formula C17H18OS B3022295 3'-Methyl-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-21-7

3'-Methyl-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3022295
CAS No.: 898754-21-7
M. Wt: 270.4 g/mol
InChI Key: CGWHVQVPKIKXGP-UHFFFAOYSA-N
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Description

3'-Methyl-3-(2-thiomethylphenyl)propiophenone is a propiophenone derivative characterized by a methyl group at the 3'-position of the aromatic ring and a thiomethylphenyl substituent at the 3-position of the propanone backbone. These compounds are often intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their reactive ketone group and aromatic substitution patterns .

Properties

IUPAC Name

1-(3-methylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS/c1-13-6-5-8-15(12-13)16(18)11-10-14-7-3-4-9-17(14)19-2/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWHVQVPKIKXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644306
Record name 1-(3-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-21-7
Record name 1-Propanone, 1-(3-methylphenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’-Methyl-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3-methylacetophenone with 2-(methylthio)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3’-Methyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3’-Methyl-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Methyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural analogs and their substituent-driven variations:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
4'-Bromo-3-(2-thiomethylphenyl)propiophenone 4'-Br, 3-(2-SCH₃C₆H₄) C₁₆H₁₃BrOS 345.25
3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone 3',5'-Cl, 3-(2-SCH₃C₆H₄) C₁₆H₁₄Cl₂OS 341.25
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone 2',5'-Cl, 3-(2-SCH₃C₆H₄) C₁₆H₁₂Cl₂OS 339.24
3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone 3'-CF₃, 3-(2-OCH₃C₆H₄) C₁₆H₁₃F₃O₂ 310.27

Key Observations :

  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., ) may stabilize aromatic rings via resonance, while thiomethyl groups (SCH₃) introduce steric bulk and sulfur-based reactivity.
  • Fluorinated Derivatives : The trifluoromethyl group (CF₃) in imparts high electronegativity and metabolic stability, commonly exploited in drug design.

Reactivity in Organic Transformations

α-Functionalization Reactions

Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide under cesium carbonate catalysis. For example:

  • Propiophenone: Yielded 0.59 mmol of α-phenylselenated product, outperforming acetophenone (0.51 mmol) due to reduced steric hindrance .
  • Thiomethyl-Substituted Analogs: The thiomethyl group in 3-(2-thiomethylphenyl)propiophenone may alter reaction kinetics by increasing steric bulk or modulating electron density at the α-position, though direct data are absent in the evidence.
Sulfur-Mediated Reactions

Propiophenone reacts with sulfur and morpholine to form β-morpholinopropiophenone (14) and other derivatives (Scheme 12, ). Substituents like thiomethyl or halogens (Br, Cl) could influence the reaction pathway by stabilizing intermediates or altering nucleophilic attack sites.

Biological Activity

Overview

3'-Methyl-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-21-7) is an organic compound characterized by its unique structure, which includes a methyl group and a thiomethylphenyl moiety. Its molecular formula is C17_{17}H18_{18}OS, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18OS\text{C}_{17}\text{H}_{18}\text{OS}

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The thiomethyl group may enhance the compound's ability to form hydrogen bonds with amino acid residues in target proteins, leading to inhibition or modulation of enzymatic activities.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory capabilities, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antitumor Properties : Early investigations have indicated that this compound may possess antitumor activity, warranting further exploration in cancer research.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thioketones, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents, suggesting its potential as a lead compound in antibiotic development.
  • Anti-inflammatory Activity : A series of in vitro assays assessed the anti-inflammatory effects of the compound on human leukocytes. Results indicated a reduction in pro-inflammatory cytokine production when cells were treated with varying concentrations of this compound.
  • Antitumor Studies : In vitro studies using cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased annexin V staining in treated cells, indicating that it may trigger programmed cell death pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-Methyl-4-(2-thiomethylphenyl)butyrophenoneStructureAntimicrobial
2-Thiomethyl-1-(4-methoxyphenyl)ethanoneStructureAnti-inflammatory
1-(2-Thiomethylphenyl)-1-butanoneStructureAntitumor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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